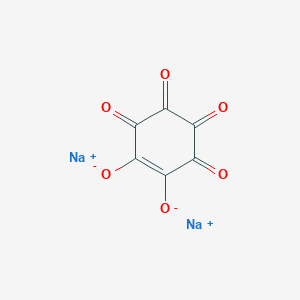
o-Tolidine dihydrochloride
Overview
Description
3,3’-Dimethylbenzidine dihydrochloride is an aromatic amine compound that exists as a white-to-reddish powder or crystals at room temperature. It is slightly soluble in water and soluble in ethanol, ether, and dilute acids . This compound is used primarily as an intermediate in the production of dyes and pigments . It is also known for its potential carcinogenic properties, as it has been shown to cause tumors in experimental animals .
Mechanism of Action
Target of Action
3,3’-Dimethylbenzidine dihydrochloride is an aromatic amine that primarily targets various tissues in the body. Studies have shown that it causes tumors in rats at numerous tissue sites, including the Zymbal gland, liver, skin, preputial and clitoral glands, and large intestine .
Mode of Action
It is known that the compound interacts with its targets, leading to the formation of benign and/or malignant tumors . The compound’s carcinogenicity is based on sufficient evidence from studies in experimental animals .
Biochemical Pathways
It is known that the compound’s interaction with its targets leads to the formation of tumors, indicating that it may disrupt normal cell growth and division processes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,3’-Dimethylbenzidine dihydrochloride is limited. It is known that the compound is slightly soluble in water and soluble in ethanol, ether, and dilute acids This suggests that it may be readily absorbed and distributed in the body
Result of Action
The primary result of the action of 3,3’-Dimethylbenzidine dihydrochloride is the formation of benign and/or malignant tumors in various tissues. In rats, it has been shown to cause tumors in the Zymbal gland, liver, skin, preputial and clitoral glands, and large intestine .
Action Environment
The action, efficacy, and stability of 3,3’-Dimethylbenzidine dihydrochloride can be influenced by various environmental factors. For instance, it is known to be air sensitive . Additionally, the compound is stable at normal temperatures and pressures , suggesting that changes in these parameters could potentially affect its action
Biochemical Analysis
Cellular Effects
3,3’-Dimethylbenzidine dihydrochloride has been shown to cause tumors in rats at numerous tissue sites . It has been observed to cause benign and/or malignant tumors of the Zymbal gland, liver, skin, preputial and clitoral glands, and large intestine in rats of both sexes . In males, it also caused cancer of the small intestine and benign lung tumors, and in females, it also caused mammary-gland cancer and benign or malignant oral-cavity tumors .
Molecular Mechanism
It is known to cause tumors in rats, suggesting that it may interact with cellular DNA or other critical biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3’-Dimethylbenzidine dihydrochloride have been observed to change over time. For example, it has been shown to cause tumors in rats after chronic exposure .
Dosage Effects in Animal Models
The effects of 3,3’-Dimethylbenzidine dihydrochloride have been observed to vary with dosage in animal models. For example, it has been shown to cause tumors in rats at numerous tissue sites .
Preparation Methods
3,3’-Dimethylbenzidine dihydrochloride can be synthesized through various methods. One common synthetic route involves the reduction of 3,3’-dimethylbenzidine using hydrochloric acid to form the dihydrochloride salt . Industrial production methods typically involve the use of large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3,3’-Dimethylbenzidine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3’-Dimethylbenzidine dihydrochloride has several scientific research applications, including:
Comparison with Similar Compounds
3,3’-Dimethylbenzidine dihydrochloride is similar to other aromatic amine compounds, such as:
3,3’-Dimethoxybenzidine: Another aromatic amine used in the production of dyes and pigments.
o-Tolidine: A related compound used as a colorimetric reagent for gold and free chlorine in water.
Compared to these similar compounds, 3,3’-Dimethylbenzidine dihydrochloride is unique in its specific applications and its potential carcinogenic properties .
Properties
CAS No. |
612-82-8 |
|---|---|
Molecular Formula |
C14H17ClN2 |
Molecular Weight |
248.75 g/mol |
IUPAC Name |
4-(4-amino-3-methylphenyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C14H16N2.ClH/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;/h3-8H,15-16H2,1-2H3;1H |
InChI Key |
YRSOHTBCCGDLSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N.Cl |
| 60410-99-3 612-82-8 |
|
physical_description |
3,3' -dimethylbenzidine dihydrochloride is a light tan powder. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Related CAS |
119-93-7 (Parent) |
solubility |
10 to 50 mg/mL at 72° F (NTP, 1992) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the toxicological concerns surrounding 3,3'-dimethylbenzidine dihydrochloride?
A: 3,3'-dimethylbenzidine dihydrochloride (DMB) raises significant toxicological concerns due to its classification as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) []. Numerous studies demonstrate its carcinogenicity in animal models. In a 14-month study on F344/N rats, DMB administered through drinking water led to the development of both benign and malignant tumors in various organs, including the skin, liver, oral cavity, intestines, and lungs []. Notably, even at lower doses, the compound induced preneoplastic lesions and exacerbated nephropathy []. These findings, coupled with its structural similarity to the known human carcinogen benzidine, necessitate careful consideration of its potential risks [].
Q2: How does 3,3'-dimethylbenzidine dihydrochloride exert its carcinogenic effects?
A: While the exact mechanism of DMB's carcinogenicity isn't fully elucidated, research suggests it acts as a genotoxic carcinogen, directly damaging DNA. Studies show that DMB is mutagenic in Salmonella typhimurium strain TA98 in the presence of metabolic activation []. This indicates that metabolic processes transform DMB into reactive metabolites capable of interacting with and altering DNA structure, ultimately contributing to cancer development. Further evidence comes from its ability to induce sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells without metabolic activation []. These findings strongly suggest that DMB, potentially through its metabolites, disrupts DNA integrity and contributes to carcinogenesis.
Q3: What is the significance of the genetic toxicology studies conducted on 3,3'-dimethylbenzidine dihydrochloride?
A: The genetic toxicology studies on DMB provide critical insights into its potential to cause mutations and chromosomal damage, key events in cancer development. The positive results in the Ames test using Salmonella typhimurium strain TA98 with metabolic activation demonstrate that DMB can induce gene mutations [, ]. Similarly, its ability to cause sister chromatid exchanges and chromosomal aberrations in Chinese hamster ovary cells, both with and without metabolic activation, further underscores its genotoxic potential []. These findings, coupled with observations of sex-linked recessive lethal mutations in Drosophila melanogaster exposed to DMB [], provide strong evidence of its mutagenic properties and support its classification as a probable human carcinogen.
Q4: What are the occupational health implications of 3,3'-dimethylbenzidine dihydrochloride exposure?
A: Occupational exposure to DMB, primarily occurring during the production and use of pigments, poses considerable health risks to workers []. The compound is readily absorbed through inhalation and skin contact, potentially leading to harmful internal exposure []. Given its carcinogenic properties observed in animal studies [, ], minimizing workplace exposure is paramount. Implementing strict safety protocols, including the use of appropriate personal protective equipment and ensuring adequate ventilation in handling areas, is crucial to safeguard worker health. Regular monitoring of workplace air and surface contamination levels is also essential to ensure compliance with established occupational exposure limits and mitigate potential health risks.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9H-fluoren-9-ylmethyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147450.png)





![tert-butyl (4R,4aS,7R,7aR,12bS)-7-[[(E)-3-(furan-3-yl)prop-2-enoyl]-methylamino]-4a-hydroxy-9-methoxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-carboxylate](/img/structure/B147464.png)



